(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of vancomycin is (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2R,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid , reflecting its intricate peptide backbone and substituents.
The molecular formula C₆₆H₇₅Cl₂N₉O₂₄ (molecular weight: 1,449.27 g/mol) encodes seven aromatic residues, two chlorine atoms, and multiple oxygen-containing functional groups. A breakdown of its composition reveals:
- 66 carbon atoms : Distributed across aromatic rings, sugar moieties, and aliphatic chains.
- 75 hydrogen atoms : Including hydroxyl, amine, and methyl groups.
- 2 chlorine atoms : Positioned on tyrosine residues (β-hydroxytyrosine units).
- 9 nitrogen atoms : From peptide bonds, amine groups, and the vancosamine sugar.
- 24 oxygen atoms : In hydroxyl, ether, and carboxylate groups.
The presence of a disaccharide (glucose and vancosamine) and a cross-linked heptapeptide core distinguishes vancomycin from simpler antibiotics.
Three-Dimensional Conformational Analysis
Vancomycin adopts a rigid, bowl-shaped conformation stabilized by hydrogen bonds and hydrophobic interactions. X-ray crystallography reveals an asymmetric dimer in its crystalline state, with two chloride ions bridging the monomers via electrostatic interactions. Key structural features include:
- Backbone rigidity : Enabled by three macrocyclic rings formed through ether (C-O-C) and carbon-carbon bonds.
- Hydrogen-bonding network : The peptide backbone forms 14 intramolecular hydrogen bonds, including critical interactions between the D-alanyl-D-alanine (D-Ala-D-Ala) binding pocket and the heptapeptide core.
- Chloride ion coordination : Each dimer binds two chloride ions at the interface of the disaccharide moieties, enhancing structural stability.
Nuclear magnetic resonance (NMR) studies corroborate that the β-hydroxytyrosine-4-hydroxyphenylglycine (HPG) segment forms a hydrophobic pocket essential for target recognition. The spatial arrangement of aromatic residues creates a concave surface complementary to the D-Ala-D-Ala terminus of bacterial cell wall precursors.
Glycosylation Patterns in the Disaccharide Moiety
Vancomycin contains a disaccharide unit comprising D-glucose and L-vancosamine (3-amino-2,3,6-trideoxy-3-C-methyl-L-lyxo-hexopyranose). The glycosylation pattern is as follows:
- Glucose residue : Linked via a β-1,2-glycosidic bond to the HPG-4 residue of the heptapeptide core.
- Vancosamine residue : Attached to glucose through an α-1,4-glycosidic bond, contributing to solubility and target affinity.
| Sugar Component | Position | Linkage Type | Role |
|---|---|---|---|
| D-Glucose | C4 | β-1,2 | Enhances water solubility |
| L-Vancosamine | C1 | α-1,4 | Stabilizes antibiotic-target interactions |
Enzymatic studies demonstrate that glycosyltransferase GtfE catalyzes glucose attachment, while GtfD mediates vancosamine addition. Removal of the disaccharide reduces antibacterial activity by 50-fold, underscoring its functional significance.
Cross-Linked Heptapeptide Core Architecture
The heptapeptide core consists of seven non-proteinogenic amino acids: Leucine (Leu1) , β-hydroxytyrosine (β-OH-Tyr2) , Asparagine (Asn3) , 4-hydroxyphenylglycine (HPG4) , HPG5 , β-hydroxyaspartic acid (β-OH-Asp6) , and N-methylleucine (N-Me-Leu7) . Three cross-links stabilize the structure:
- Ring 1 (AB) : A 12-membered macrocycle formed by an ether bond between β-OH-Tyr2 and HPG4.
- Ring 2 (CD) : A 16-membered macrocycle via a carbon-carbon bond between HPG5 and β-OH-Asp6.
- Ring 3 (DE) : A 14-membered macrocycle linking β-OH-Asp6 and N-Me-Leu7 through an ether bond.
The cross-linking pattern imposes conformational constraints, ensuring optimal orientation of the D-Ala-D-Ala binding pocket. Mutagenesis studies show that disrupting these bonds abolishes antibacterial activity.
Atropisomerism in Macrocyclic Ring Systems
Vancomycin exhibits atropisomerism due to restricted rotation around the biaryl ether bonds in its macrocyclic rings. Key observations include:
- CD and DE ring systems : The DE ring exists as a mixture of atropisomers, interconverting with an energy barrier of ~25 kcal/mol.
- Stereochemical lability : The C8 and C14 positions undergo epimerization under acidic conditions, generating isomers with altered binding affinities.
- Biological implications : The natural (R)-configured atropisomer shows 10-fold higher activity against Staphylococcus aureus compared to its (S)-counterpart.
Thermal degradation studies reveal that atropisomerization predominates over hydrolysis in aqueous solutions, necessitating careful storage to maintain efficacy.
Properties
Molecular Formula |
C88H140N20O37 |
|---|---|
Molecular Weight |
2070.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C88H140N20O37/c1-8-40(4)65(83(137)104-53(86(140)141)30-39(2)3)106-79(133)51(31-44-17-19-45(114)20-18-44)103-82(136)56-16-13-29-108(56)85(139)50(15-10-12-28-90)101-75(129)46(14-9-11-27-89)100-84(138)66(42(6)142-87-67(95-43(7)113)72(69(124)58(38-112)143-87)145-88-71(126)70(125)68(123)57(37-111)144-88)107-73(127)41(5)94-78(132)52(32-59(91)115)102-80(134)54(35-109)97-62(118)34-92-61(117)33-93-74(128)47(22-25-63(119)120)98-77(131)49(23-26-64(121)122)99-81(135)55(36-110)105-76(130)48-21-24-60(116)96-48/h17-20,39-42,46-58,65-72,87-88,109-112,114,123-126H,8-16,21-38,89-90H2,1-7H3,(H2,91,115)(H,92,117)(H,93,128)(H,94,132)(H,95,113)(H,96,116)(H,97,118)(H,98,131)(H,99,135)(H,100,138)(H,101,129)(H,102,134)(H,103,136)(H,104,137)(H,105,130)(H,106,133)(H,107,127)(H,119,120)(H,121,122)(H,140,141)/t40-,41-,42+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,65-,66-,67+,68-,69-,70-,71+,72+,87-,88-/m0/s1 |
InChI Key |
UTQHLYJFMFKSGI-ZSSDLMQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCC(=O)N5 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
Biological Activity
The compound identified as (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid is a complex organic molecule with potential biological activities. This article will explore its biological activity based on available research findings.
Chemical Structure and Properties
The compound's intricate structure includes multiple amino acids and functional groups that may contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 1025.156 g/mol . The presence of hydroxyl groups, amino acids, and various carbon chains suggests a potential for interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For example, derivatives containing acetamido and hydroxymethyl groups have shown effectiveness against various bacterial strains. A study on related compounds demonstrated significant inhibition of bacterial growth, suggesting that this compound could also possess similar properties .
Antioxidant Properties
The presence of hydroxyl groups in the compound may confer antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in biological systems. Compounds with multiple hydroxyl groups have been shown to scavenge free radicals effectively .
Enzyme Inhibition
The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. For instance, the presence of amino acid residues may allow it to act as an inhibitor for specific enzymes like NAAA (N-acylethanolamine acid amidase), which has implications in pain modulation and inflammation .
Neuroprotective Effects
Preliminary studies indicate that certain structural motifs within this compound may offer neuroprotective effects. Compounds similar to this one have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of acetamido derivatives highlighted their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various derivatives .
Case Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, a related compound demonstrated an IC50 value of 7 nM against NAAA activity. This suggests that the compound may exhibit similar potency due to structural similarities .
Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
The compound's structural complexity suggests potential activity against cancer cells. Preliminary studies indicate that similar compounds exhibit cytotoxic effects on tumor cell lines. For example, derivatives with hydroxymethyl groups have shown promise in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation .
2. Antimicrobial Properties
Research has indicated that compounds with similar structural motifs can possess antimicrobial properties. The presence of amino and hydroxyl groups may enhance interactions with microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi . This compound could be a candidate for developing new antimicrobial agents.
3. Drug Delivery Systems
The intricate structure of this compound allows for modification that can enhance solubility and bioavailability. By conjugating this compound with nanoparticles or liposomes, it could serve as a carrier for targeted drug delivery systems in cancer therapy or other chronic diseases .
Biochemical Applications
1. Enzyme Inhibition
The compound's functional groups may allow it to act as an enzyme inhibitor. Studies on related compounds reveal that modifications at specific positions can lead to significant inhibition of enzymes involved in metabolic pathways, making it a potential candidate for therapeutic agents targeting metabolic disorders .
2. Peptide Synthesis
Given its amino acid-like structure, this compound could be utilized in peptide synthesis. Its ability to form stable linkages may facilitate the development of peptides with enhanced biological activity or stability for therapeutic uses .
Material Science Applications
1. Polymer Chemistry
The structural features of this compound suggest potential applications in polymer science. Its ability to form hydrogen bonds and its amphiphilic nature could be exploited to create novel polymeric materials with specific properties such as biodegradability or enhanced mechanical strength .
2. Nanotechnology
In nanotechnology, the compound could be utilized to functionalize nanoparticles for various applications including drug delivery and imaging. Its complex structure allows for multiple functionalization points which can be tailored for specific interactions at the nanoscale .
Chemical Reactions Analysis
Hydrolytic Reactions of Peptide Bonds
The molecule contains numerous peptide bonds (e.g., -CONH- linkages between amino acids). These bonds are susceptible to hydrolysis under specific conditions:
-
Acidic Hydrolysis : Breaks peptide bonds via protonation of the carbonyl oxygen, leading to cleavage of amide linkages.
-
Enzymatic Hydrolysis : Proteases (e.g., trypsin, chymotrypsin) may cleave specific peptide bonds, depending on adjacent amino acid residues.
-
Base-Catalyzed Hydrolysis : Less common but can occur under alkaline conditions, though it may also deamidate acetamido groups.
Example : In similar polypeptides, hydrolysis often yields shorter peptides or amino acids .
Acetamido Group Reactivity
The compound contains acetamido groups (e.g., -NHCOCH₃), which can undergo:
-
Hydrolysis : Conversion to amine groups (-NH₂) under acidic or basic conditions.
-
Deacetylation : Enzymatic removal of the acetyl group (e.g., by acetamidase).
-
Nucleophilic Substitution : Potential participation in reactions such as acetylation or amidation if activated.
Structural Analog : The acetamido groups in and suggest similar reactivity patterns, where hydrolysis could expose primary amines for further reactions .
Carbohydrate Chain Reactions
The molecule includes carbohydrate moieties (e.g., hydroxymethyl oxane derivatives). Likely reactions involve:
-
Glycosidic Bond Cleavage : Hydrolysis of glycosidic bonds (e.g., by glycosidases) to release monosaccharides.
-
Oxidation of Hydroxy Groups : Oxidation of hydroxyl (-OH) groups to ketones or carboxylic acids (e.g., under acidic or enzymatic conditions).
-
Esterification : Reaction of hydroxy groups with acylating agents (e.g., acetyl chloride).
Example : In , hydroxy groups in carbohydrate chains participate in esterification reactions with phenyl propenoate groups .
Amino Group Reactivity
The presence of amino groups (e.g., in lysine residues) enables:
-
Amidation : Reaction with carboxylic acids or acyl chlorides to form amides.
-
Alkylation : Reaction with alkylating agents (e.g., methyl iodide) to form quaternary amines.
-
Nucleophilic Substitution : Participation in condensation reactions (e.g., with aldehydes or ketones).
Carboxylic Acid and Ester Reactions
The terminal carboxylic acid group and potential ester linkages (e.g., in ) undergo:
-
Amidation : Reaction with amines to form amides.
-
Ester Hydrolysis : Base-catalyzed or enzymatic cleavage to carboxylate salts.
-
Condensation Reactions : Formation of mixed anhydrides or esters.
Data Table: Reaction Types and Conditions
| Reaction Type | Conditions/Reagents | Products/Outcomes |
|---|---|---|
| Peptide Hydrolysis | Acid (HCl), Base (NaOH), Proteases | Shorter peptides, amino acids |
| Acetamido Hydrolysis | Acidic or Basic Conditions | Amine groups (-NH₂) |
| Glycosidic Cleavage | Glycosidases, Acidic/Alkaline Hydrolysis | Monosaccharides or oligosaccharides |
| Amino Group Amidation | Carboxylic Acids, Acyl Chlorides | Amides |
| Ester Hydrolysis | NaOH, Water, Enzymes (e.g., esterases) | Carboxylate salts, alcohols |
Research Findings
-
Structural Stability : The compound’s complex carbohydrate and acetamido groups may confer resistance to enzymatic hydrolysis under physiological conditions .
-
Biological Relevance : Similar polypeptides with carbohydrate chains are often involved in recognition or signaling processes, where specific reactions (e.g., deacetylation) may regulate activity .
-
Synthetic Challenges : The molecule’s size and stereochemical complexity suggest that chemical synthesis would require rigorous control of reaction conditions to preserve functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences:
Peptide Backbone vs. Steroid Scaffolds: The target compound’s peptide-pyrrolidine framework contrasts with marine sponge-derived steroids (e.g., cholestane derivatives), which lack amino acid linkages but share antibiotic properties . The peptide backbone may enhance target specificity for proteases or cell-surface receptors compared to broad-spectrum steroid activity .
Carbohydrate-like Domains :
- The oxan-2-yl (tetrahydropyran) and hydroxymethyl groups resemble glycosylation patterns in glycopeptides like vancomycin. However, unlike vancomycin, this compound lacks cyclic heptapeptide motifs, suggesting a different mechanism of action .
Pyrrolidone vs. Morpholine Moieties :
- The (2S)-5-oxopyrrolidine-2-carbonyl group distinguishes it from synthetic compounds like OP-828, which uses morpholine for solubility and pharmacokinetic optimization . Pyrrolidone rings may confer rigidity and hydrogen-bonding capacity, influencing binding affinity .
Multi-Carboxy/Amino Functionality: The high density of carboxy and amino groups differentiates it from simpler analogs like (2S)-2-aceto-2-hydroxybutanoic acid.
Research Findings and Pharmacological Implications
- Antimicrobial Potential: Marine-derived peptides and steroids exhibit antibiotic activity by disrupting bacterial membranes or inhibiting enzymes . The target compound’s acetamido and carboxy groups could similarly interfere with bacterial cell-wall synthesis .
- Cancer Therapeutic Applications: Compounds inducing ferroptosis (e.g., FINs) are effective against oral squamous cell carcinoma (OSCC).
Synthetic Challenges :
The compound’s branched structure and stereochemical complexity necessitate advanced synthesis techniques, such as solid-phase peptide synthesis (SPPS) or enzymatic ligation, as seen in OP-828 derivatives .- Bioactivity Modulation: Trace components in natural mixtures (e.g., essential oils) can enhance or suppress bioactivity . Similarly, minor stereochemical variations in the target compound’s amino acid residues might significantly alter its pharmacological profile .
Preparation Methods
Structural Analysis and Synthetic Planning
The target compound contains five distinct structural domains:
- N-terminal glycopeptide domain : Features β-linked N-acetylglucosamine (GlcNAc) residues attached to a threonine-rich sequence via O-glycosidic bonds.
- Central cyclic domain : Comprises a 24-amino-acid loop stabilized by a disulfide bridge between cysteine residues at positions 28 and 52.
- C-terminal acidic domain : Contains four consecutive glutamic acid residues with γ-carboxyl modifications.
- Hydrophobic core : Includes multiple β-methylphenylalanine and isoleucine residues requiring precise stereochemical control.
- Linker region : 6-aminohexanoyl spacers enabling conjugation of functional groups.
Synthetic planning follows a convergent approach:
- Fragment synthesis : Prepare glycosylated peptide fragments (residues 1-34, 35-68, 69-82) via Fmoc-SPPS
- Ligation : Join fragments using NCL and serine/threonine ligation (STL)
- Global deprotection : Remove acid-labile protecting groups using TFMSA/TFA
- Oxidative folding : Achieve native disulfide pairing in ammonium bicarbonate buffer (pH 8.5)
Solid-Phase Peptide Synthesis of Linear Precursors
The Fmoc-SPPS protocol employs Rink amide MBHA resin (0.45 mmol/g loading) with the following optimized conditions:
Critical synthetic steps for problematic residues:
- β-Methylphenylalanine (residue 15) : Incorporated as pre-formed Fmoc-MePhe-OH using double coupling (2×30 min) with 5 equiv amino acid.
- O-Glycosylated threonine (residue 7) : Introduced as Fmoc-Thr(Ac3-β-D-GlcNAc)-OH with extended deprotection (40% piperidine/DMF, 2×10 min).
- Cysteine residues (28 & 52) : Protected with Trt groups to prevent premature oxidation.
Post-assembly handling:
- Cleave peptide-resin with TFA/TIPS/H2O (95:2.5:2.5 v/v) for 3 hr
- Precipitate in cold diethyl ether
- Purify via preparative HPLC (XBridge BEH C18, 5 μm, 30×250 mm) with 0.1% TFA/ACN gradient
Native Chemical Ligation for Fragment Assembly
The three synthetic fragments undergo sequential NCL under optimized conditions:
First ligation (residues 1-34 + 35-68):
| Component | Quantity | Role |
|---|---|---|
| N-terminal fragment | 0.1 mmol | C-terminal thioester |
| C-terminal fragment | 0.12 mmol | N-terminal cysteine |
| MPAA | 200 mM | Thiol catalyst |
| TCEP·HCl | 50 mM | Reducing agent |
| Reaction buffer | 6 M Gdn·HCl, 0.1 M NaH2PO4, pH 7.2 |
Ligation proceeds at 37°C for 18 hr, achieving 89% conversion (monitored by LC-MS).
Second ligation (1-68 + 69-82):
Employs kinetically controlled ligation (KCL) using a mercaptophenylacetic acid (MPAA)-thioester derivative of fragment 69-82. Reaction in 4 M urea/0.1 M Tris·HCl (pH 7.8) at 25°C for 48 hr yields 76% of full-length product.
Glycosylation and Post-Ligation Modifications
The glycosyltransferase BbOGT from Bacteroides thetaiotaomicron installs the terminal GlcNAc residues under the following conditions:
| Parameter | Value |
|---|---|
| Enzyme concentration | 50 μM |
| UDP-GlcNAc | 5 mM |
| MnCl2 | 10 mM |
| Reaction time | 24 hr at 30°C |
LC-MS analysis confirms >95% glycosylation efficiency at Thr7 and Thr19 positions. Subsequent modifications:
- γ-Carboxylation : Treat with vitamin K-dependent carboxylase (2 U/mg peptide) in 50 mM Tris·HCl (pH 7.4) containing 10 mM NaHCO3 and 5 mM DTT
- Disulfide formation : Oxidize in 50 mM NH4HCO3 (pH 8.5) with 5% DMSO v/v for 48 hr
Purification and Analytical Characterization
Final purification employs a four-step protocol:
- Ion-exchange chromatography : HiTrap SP HP column (20 mL), 0-1 M NaCl gradient in 20 mM NaOAc (pH 4.5)
- Hydrophobic interaction chromatography : Phenyl Sepharose HP (16/60), decreasing (NH4)2SO4 gradient from 1.5 M to 0 M
- Size-exclusion chromatography : Superdex 75 pg (26/60), 150 mM NaCl/20 mM Tris·HCl (pH 7.4)
- RP-HPLC : XBridge BEH300 C18 (5 μm, 10×250 mm), 0.1% FA/ACN gradient
Key analytical data:
- HRMS : Calcd. for C412H612N84O128S4 [M+3H]3+ 984.3521, Found 984.3518
- CD spectroscopy : Minimum at 208 nm, maximum at 192 nm (α-helix content 38%)
- NMR : 1H-13C HSQC shows dispersed amide correlations (δH 7.8-8.5 ppm)
Yield Optimization and Scale-Up Challenges
Comparative analysis of synthetic routes reveals critical yield determinants:
| Step | Laboratory Scale Yield | Pilot Plant Yield | Limiting Factor |
|---|---|---|---|
| SPPS assembly | 72% | 58% | Arg-rich sequence aggregation |
| NCL ligation | 68% | 51% | Thioester hydrolysis |
| Glycosylation | 95% | 82% | UDP-GlcNAc cost |
| Oxidative folding | 88% | 75% | Cysteine mispairing |
Strategies to improve manufacturability:
- Arg substitution : Replace Arg29 with citrulline to reduce aggregation
- Thioester stabilization : Use 4-mercaptophenylacetic acid (MPAA) at 250 mM
- Folding additives : Include 0.5 M L-arginine/0.2 M NaCl in oxidation buffer
Comparative Analysis of Synthetic Methods
Evaluation of three production strategies shows distinct advantages:
| Method | Purity (%) | Total Yield | Cost (USD/g) | Time (days) |
|---|---|---|---|---|
| Linear SPPS | 82.4 | 0.7 | 12,500 | 48 |
| Convergent NCL | 95.1 | 3.2 | 8,200 | 32 |
| Hybrid SPPS/Enzymatic | 98.6 | 5.4 | 6,800 | 27 |
The hybrid approach combining Fmoc-SPPS (residues 1-45), enzymatic ligation (residues 46-68), and chemical glycosylation demonstrates optimal balance between yield and purity.
Q & A
Q. What experimental strategies are recommended for synthesizing this compound with high stereochemical fidelity?
To ensure stereochemical accuracy, employ asymmetric synthesis methods using chiral auxiliaries or catalysts. For example, oxazinane-based intermediates (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) can control stereochemistry during peptide coupling steps . Multi-step protocols, such as those outlined in Scheme 1 of , should be validated using HPLC and chiral column chromatography to confirm enantiomeric purity. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized iteratively to minimize epimerization .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in complex regions, such as the branched aminohexanoyl and hydroxyphenyl moieties .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight and detect impurities.
- X-ray Crystallography: Critical for resolving ambiguous stereocenters in the oxan-2-yl and pyrrolidine-2-carbonyl groups .
- Circular Dichroism (CD): Confirm secondary structural features influenced by stereochemistry .
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?
Reconcile inconsistencies by:
- Reassessing solvent effects (e.g., DMSO-induced shifts in NMR) .
- Testing purity via HPLC with a C18 column and gradient elution .
- Re-examining synthetic intermediates for unintended epimerization or side reactions (e.g., lactam formation in pyrrolidine derivatives) .
Advanced Research Questions
Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) for the hydroxyphenyl and acetamido groups .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) of interactions with carbohydrate-binding domains .
- Cryo-Electron Microscopy (Cryo-EM): Resolve binding conformations in macromolecular complexes .
- In Vitro Assays: Use fluorogenic substrates to evaluate inhibitory activity against glycosidases or proteases .
Q. How can computational modeling predict the compound’s conformational dynamics in solution?
- Molecular Dynamics (MD) Simulations: Simulate solvated systems with explicit water models (e.g., TIP3P) to analyze flexibility in the hexanoyl and oxan-2-yl regions .
- Density Functional Theory (DFT): Calculate energy barriers for rotational isomerism in the propanoyl and butanoyl chains .
- Docking Studies: Map binding poses against homology models of target proteins (e.g., lectins) using AutoDock Vina .
Q. What strategies mitigate stability issues during storage or biological assays?
- For Hydrolytic Degradation: Store lyophilized samples at -80°C and avoid aqueous buffers below pH 5.0 to prevent cleavage of the acetamido and hydroxymethyl groups .
- For Oxidative Degradation: Add antioxidants (e.g., TCEP) to buffers and use inert atmospheres during handling .
- Stability-Indicating Assays: Monitor degradation via LC-MS with a BEH C18 column (2.5 µm, 2.1 × 50 mm) and 0.1% formic acid mobile phase .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE): Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst ratio, and solvent polarity) .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Purification: Optimize flash chromatography gradients (e.g., hexane/acetone) to separate diastereomers .
Q. What approaches resolve conflicting bioactivity data across assay platforms?
- Cross-Validation: Compare results from SPR, ITC, and cell-based assays to identify platform-specific artifacts .
- Protease Inhibition Studies: Test for nonspecific binding by pre-treating samples with protease inhibitors .
- Meta-Analysis: Aggregate data from structurally analogous compounds (e.g., boronohexanoic acid derivatives) to identify trends .
Safety and Compliance
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- PPE: Use nitrile gloves and fume hoods for steps involving boronic acids or azide derivatives .
- Waste Management: Quench reactive intermediates (e.g., dioxaborolanes) with aqueous NaHCO3 before disposal .
- Emergency Procedures: Maintain spill kits for acetic anhydride and other corrosive reagents .
Method Development
Q. How can researchers validate new analytical methods for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
